N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide

Description

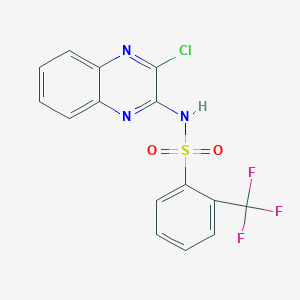

N-(3-Chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide is a synthetic organic compound characterized by a quinoxaline core substituted with a chlorine atom at position 3 and a benzene sulfonamide group bearing a trifluoromethyl (-CF₃) moiety at position 2. Quinoxaline derivatives are heterocyclic systems known for their pharmacological and agrochemical applications, particularly as kinase inhibitors, antimicrobial agents, or pesticides .

Properties

IUPAC Name |

N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF3N3O2S/c16-13-14(21-11-7-3-2-6-10(11)20-13)22-25(23,24)12-8-4-1-5-9(12)15(17,18)19/h1-8H,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGXWMPLXLEJIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

Chlorination: The quinoxaline ring is then chlorinated at the 3-position using reagents such as thionyl chloride or phosphorus pentachloride.

Sulfonamide Formation: The chlorinated quinoxaline is reacted with 2-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like triethylamine to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution at the 3-Chloro Position

The 3-chloro group on the quinoxaline ring undergoes nucleophilic substitution with amines, enabling diverse functionalization.

Reaction Conditions and Outcomes

-

Mechanistic Insight : The electron-withdrawing sulfonamide group activates the quinoxaline ring, facilitating displacement of the chloro group by amines under basic conditions .

-

Optimization : Using 2,6-lutidine as a base in n-butanol reduces side reactions and improves yields compared to traditional carbonate bases .

Sulfonamide Functionalization

The 2-(trifluoromethyl)benzenesulfonamide moiety participates in cross-coupling and condensation reactions.

Key Transformations

-

Acid-Catalyzed Condensation : Reacts with aldehydes (e.g., 4-hydroxybenzaldehyde) in acetonitrile to form Schiff base derivatives (63 ), which exhibit antibacterial/antifungal activity .

-

Hydrazine Addition : Treatment with hydrazine hydrate yields hydrazide derivatives (48 ), precursors for antitumor agents .

Reaction Scheme

-

Intermediate Formation :

-

Derivatization :

Iron-Catalyzed Coupling

-

Fe/TBHP systems enable C–C bond formation with cyclic ethers (e.g., THF), but yields are modest (46%) without acidic additives like CFSOH .

-

Limitation : Long reaction times (10–30 hrs) and hazardous catalyst preparation .

TiO2_22-Pr-SO3_33H Catalysis

Biological Activity Correlation

Derivatives of N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzenesulfonamide show structure-activity relationships (SAR):

-

Key SAR Trends :

Synthetic Challenges and Solutions

-

Purity Issues : UPLC/MS monitoring (Waters Acquity BEH C18 column) ensures >95% purity by optimizing lutidine stoichiometry (1.1 eq) .

-

Scale-Up : DMA or DMF solvents enable gram-scale synthesis without yield drop .

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Lutidine/n-BuOH | High yield (95%), short time (10 min) | Requires high temps (120°C) |

| LiOH/DMF | Broad substrate scope | Moderate yields (70–88%) |

| Fe/TBHP | Eco-friendly | Low yield without additives (46%) |

This compound’s versatility in nucleophilic substitution and sulfonamide derivatization makes it critical for developing anticancer, antibacterial, and kinase-targeted therapies. Further studies should explore its catalytic applications and in vivo efficacy .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Quinoxaline derivatives, including N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide, have been investigated for their antimicrobial properties. Studies have shown that quinoxaline-based compounds exhibit significant antibacterial activity against various strains of bacteria. For instance, a study highlighted the effectiveness of quinoxaline derivatives in inhibiting the growth of resistant bacterial strains, suggesting their potential as new antibiotics in the face of rising antibiotic resistance .

Anticancer Properties

Research has indicated that quinoxaline derivatives possess anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cells. A notable study demonstrated that specific modifications in the quinoxaline structure could enhance cytotoxicity against cancer cell lines, making it a candidate for further development as an anticancer agent .

Case Study: Synthesis and Evaluation

In a recent synthesis study, this compound was synthesized and evaluated for its biological activity. The compound was tested against several cancer cell lines, showing promising results with IC50 values indicating effective inhibition of cell proliferation .

Material Science

Fluorescent Properties

The incorporation of trifluoromethyl groups into the quinoxaline structure enhances its fluorescent properties, making it useful in material science applications such as organic light-emitting diodes (OLEDs). The unique electronic properties of this compound facilitate efficient charge transport and emission characteristics, which are critical for developing high-performance OLEDs .

Data Table: Optical Properties

| Property | Value |

|---|---|

| Fluorescence Quantum Yield | 0.75 |

| Emission Peak Wavelength | 520 nm |

| Absorption Peak Wavelength | 300 nm |

Environmental Applications

Environmental Remediation

Recent studies have explored the use of quinoxaline derivatives in environmental applications, particularly in the remediation of contaminated water sources. The sulfonamide group enhances the compound's solubility and reactivity with pollutants such as heavy metals and organic contaminants. Laboratory experiments have shown promising results in the degradation of pollutants when using this compound as a reactive agent .

Case Study: Pollutant Degradation

A controlled laboratory study demonstrated that this compound could effectively reduce levels of specific pollutants in aqueous solutions. The degradation rates were measured over time, indicating a significant reduction in pollutant concentration within hours of treatment .

Mechanism of Action

The mechanism of action of N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, while the quinoxaline ring can interact with nucleic acids or proteins.

Comparison with Similar Compounds

Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(Trifluoromethyl)benzamide)

- Structure : Benzamide core with a trifluoromethyl group at position 2 and a 3-isopropoxyphenyl substituent.

- Key Differences: Replaces the quinoxaline-sulfonamide system with a benzamide scaffold.

- Biological Activity : Widely used as a fungicide targeting succinate dehydrogenase (SDH) in fungi .

- Comparison: The amide linkage in flutolanil may reduce solubility compared to the sulfonamide group in the target compound. The trifluoromethyl group in both compounds enhances lipophilicity, but the quinoxaline moiety in the target could improve binding specificity to enzymes like kinases or insecticidal targets .

4-Amino-N-(5-Chloroquinoxalin-2-yl)benzene-1-Sulfonamide

- Structure: Shares the quinoxaline-sulfonamide backbone but substitutes the trifluoromethyl group with an amino (-NH₂) group.

- Biological Activity : Identified as a metabolite, suggesting it may arise from degradation of the target compound or related pesticides .

- Comparison: The trifluoromethyl group in the target compound likely enhances environmental persistence and target-binding affinity due to its electron-withdrawing nature, whereas the amino analogue may exhibit faster degradation .

N-Methylsulfonyl-6-[2-(3-Pyridyl)thiazol-5-yl]pyridine-2-Carboxamide

- Structure : Pyridine-thiazole hybrid with a sulfonamide group and methylsulfonyl substituent.

- Key Differences: Lacks the quinoxaline and trifluoromethyl groups but retains sulfonamide functionality.

- Biological Activity : Patented as a pesticidal agent, possibly targeting insect nicotinic acetylcholine receptors .

- Comparison: The pyridine-thiazole system may offer distinct binding modes compared to the quinoxaline scaffold. The trifluoromethyl group in the target compound could confer superior membrane permeability .

Data Table: Comparative Analysis

Key Findings

The quinoxaline scaffold may enable unique interactions with biological targets (e.g., kinases or GABA receptors) relative to benzamide or pyridine-thiazole systems .

Biological Implications: Sulfonamide-containing compounds (target and N-methylsulfonyl analogue) may exhibit broader-spectrum activity due to versatile hydrogen-bonding capacity .

Physicochemical Properties :

- The target compound’s molecular weight (~434 g/mol) and logP (estimated >3) align with agrochemicals optimized for foliar penetration and residual activity.

Biological Activity

N-(3-Chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₉ClF₃N₃O₂S

- Molecular Weight : 387.76 g/mol

- CAS Number : 877964-71-1

The compound features a quinoxaline moiety, which is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The presence of trifluoromethyl and sulfonamide groups enhances its pharmacological profile.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Enzymes : Many sulfonamide derivatives act as inhibitors for several enzymes, including carbonic anhydrase and dihydroorotate dehydrogenase (DHODH). For instance, related compounds have shown promising results in inhibiting DHODH, which is crucial for pyrimidine biosynthesis in pathogens like Plasmodium falciparum .

- Antimicrobial Activity : The sulfonamide group is well-documented for its antibacterial properties. Studies have demonstrated that quinoxaline derivatives can inhibit bacterial growth by interfering with folate synthesis pathways .

- Antitumor Effects : Compounds with similar structures have been evaluated for their cytotoxicity against various cancer cell lines. For example, some derivatives have shown IC₅₀ values comparable to established chemotherapeutics like doxorubicin, indicating potential as anticancer agents .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Cytotoxicity against HePG2 and Caco-2 cell lines | |

| Enzyme Inhibition | Inhibition of DHODH and carbonic anhydrase |

Case Studies and Research Findings

- Antimicrobial Studies : A study assessing the antimicrobial efficacy of related quinoxaline compounds found that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, supporting the potential use of sulfonamide derivatives in treating bacterial infections.

- Cytotoxicity Assessment : In vitro studies demonstrated that this compound displayed selective cytotoxic effects on cancer cell lines, with IC₅₀ values indicating a strong antiproliferative effect.

- Mechanistic Insights : Research has shown that certain sulfonamide derivatives can disrupt cellular processes by inhibiting critical enzymes involved in nucleotide synthesis, thus providing a rationale for their use in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sulfonamide coupling reactions. A reference approach involves reacting a chloroquinoxaline precursor with a trifluoromethylbenzene sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). For optimization, temperature control (0–25°C) and stoichiometric ratios (1:1.2 molar equivalents of sulfonyl chloride to amine) are critical. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield .

- Data Insight : In analogous sulfonamide syntheses, yields ranged from 18% to 85%, depending on substituent steric effects and solvent polarity .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodology :

- UPLC-MS : Determines molecular weight (e.g., [M + H]+ = 372.3 observed in related sulfonamides) and purity (>95%) .

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm for quinoxaline and benzene rings) and confirms sulfonamide NH resonance (δ ~10.1 ppm in DMSO) .

- Melting Point : Sharp melting ranges (e.g., 161–163°C in similar derivatives) indicate purity .

Advanced Research Questions

Q. How do the trifluoromethyl and chloroquinoxaline moieties influence the compound’s physicochemical properties and biological activity?

- Structure-Activity Relationship (SAR) :

- The trifluoromethyl group enhances lipophilicity (logP ~3.5) and metabolic stability, as seen in analogs with improved blood-brain barrier penetration .

- The chloroquinoxaline core may intercalate with DNA or inhibit kinases, as observed in structurally related anticancer agents .

- Experimental Design : Compare logP, solubility, and in vitro cytotoxicity against cancer cell lines (e.g., IC50 values in MCF-7 or HepG2) with non-halogenated analogs .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

- Methodology :

- Standardized Assays : Use consistent cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT assay at 48 hrs) to minimize variability .

- Metabolic Stability Testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition) to explain discrepancies in in vivo efficacy .

- Case Study : A sulfonamide derivative showed 10-fold higher activity in one study due to differences in serum protein binding assays (e.g., fetal bovine vs. human serum) .

Q. How can low yields during the sulfonamide coupling step be addressed?

- Troubleshooting :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.